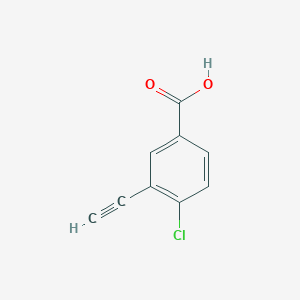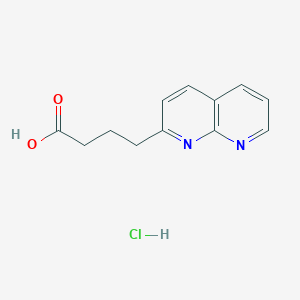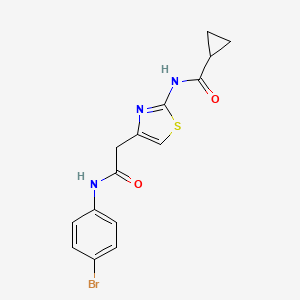![molecular formula C21H30N2O5 B2577949 Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate CAS No. 200954-39-8](/img/structure/B2577949.png)
Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate is a synthetic compound belonging to a class of organic molecules with applications spanning various fields. This compound is known for its significant biological activities, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate involves the following steps:
Formation of Pyrrolidine Amide: : This involves the reaction of 1-hexanoylpyrrolidine with an appropriate acid chloride or anhydride under mild conditions to yield the pyrrolidine amide.
Amidation Reaction: : The intermediate is then reacted with the corresponding amino acid derivative, specifically focusing on the stereospecific (2S) form to ensure the desired chiral configuration.
Esterification: : The final step involves esterification to introduce the methyl ester group. This can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the process is scaled up with optimized reaction conditions, ensuring high yield and purity. Batch reactors or continuous flow systems might be employed, with stringent controls on temperature, pH, and reaction time to maintain the integrity of the chiral centers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions when treated with agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction can occur using reducing agents like sodium borohydride, which can potentially reduce the carbonyl groups.
Substitution: : Nucleophilic substitution reactions can occur, especially at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acetic acid.
Reduction: : Sodium borohydride in ethanol.
Substitution: : Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: : Oxidized derivatives with hydroxyl or ketone groups.
Reduction: : Reduced compounds with hydroxyl or amine functionalities.
Substitution: : Ester or amide derivatives depending on the nucleophile.
Scientific Research Applications
Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate finds use in various domains:
Chemistry: : It serves as a building block for synthesizing complex organic molecules.
Biology: : It is employed in studying enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: : Potential therapeutic applications, particularly in targeting specific enzymes or receptors due to its unique structure.
Industry: : Utilized in the synthesis of specialty chemicals and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site and preventing substrate access. The pathways involved often relate to metabolic processes where the compound mimics natural substrates, leading to competitive inhibition.
Comparison with Similar Compounds
When compared with other compounds such as:
Methyl (2S)-2-[[(2S)-1-butanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate
Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-methoxyphenyl)propanoate
The uniqueness lies in its specific functional groups and chiral centers, which afford distinct biological activities and reactivity profiles. While the structural motifs are similar, the variation in chain length and functional groups result in different pharmacokinetic and dynamic properties.
In essence, this compound embodies a unique synthesis approach, diverse reactivity, and broad applications in scientific research, making it a notable subject of study across multiple disciplines
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5/c1-3-4-5-8-19(25)23-13-6-7-18(23)20(26)22-17(21(27)28-2)14-15-9-11-16(24)12-10-15/h9-12,17-18,24H,3-8,13-14H2,1-2H3,(H,22,26)/t17-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWPAYLOEFDTJN-ROUUACIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-1-ethanone](/img/structure/B2577868.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2577871.png)

![2-methoxy-4-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2577875.png)
![N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2577878.png)

![2,5-dimethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2577883.png)



![5-Bromo-2-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2577887.png)
![3-Oxabicyclo[4.1.0]heptane-7-carbaldehyde](/img/structure/B2577888.png)

